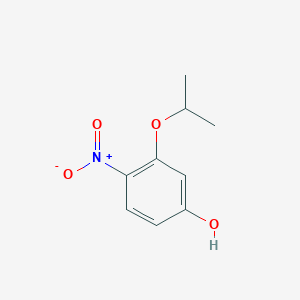

3-(1-Methylethoxy)-4-nitrophenol

Description

3-(1-Methylethoxy)-4-nitrophenol is a nitrophenol derivative featuring a methylethoxy (isopropoxy) group at the 3-position and a nitro group at the 4-position of the phenolic ring. Nitrophenols are aromatic compounds characterized by a hydroxyl group and nitro substituents, which confer distinct physicochemical and biological properties.

The isopropoxy group in this compound likely enhances lipophilicity compared to unsubstituted nitrophenols, influencing solubility, bioavailability, and environmental persistence. Nitrophenols generally exhibit moderate water solubility and low vapor pressure, with their nitro and hydroxyl groups contributing to acidity and reactivity .

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

4-nitro-3-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11NO4/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,11H,1-2H3 |

InChI Key |

SESRAMMDTPNUSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical properties of 3-(1-Methylethoxy)-4-nitrophenol with its structural analogs, 2-nitrophenol (2-NP), 3-nitrophenol (3-NP), and 4-nitrophenol (4-NP). Data for the analogs are derived from experimental studies, while properties of this compound are inferred based on substituent effects.

Key Observations :

- The nitro group at the 4-position retains strong electron-withdrawing effects, maintaining acidity similar to 4-NP .

Toxicological Profiles

4-Nitrophenol (4-NP):

- Health Effects: Animal studies indicate body weight reduction, hematological effects (e.g., methemoglobinemia), and ocular toxicity (cataracts) after exposure . No human data exist.

- Metabolism: In rats, 4-NP is metabolized to 4-aminophenol, 4-nitrocatechol, and glucuronide/sulfate conjugates .

3-Nitrophenol (3-NP):

- Data Gaps: No toxicokinetic or health effects studies are available for 3-NP, making risk assessment challenging .

This compound:

- Biomarkers: Like 4-NP, urinary or hair metabolites could be nonspecific due to confounding parent compounds (e.g., pesticides metabolizing to nitrophenols) .

Environmental Behavior and Biodegradation

- 4-Nitrophenol: Efficiently degraded in sequencing batch reactors (SBRs) under aerobic-anoxic conditions, with >99% removal at concentrations up to 320 mg/L .

- This compound: The isopropoxy group may hinder biodegradation due to steric effects, increasing environmental persistence compared to 4-NP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.